molecular formula C18H24N2O5 B3239551 tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate CAS No. 1420999-92-3

tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B3239551
CAS No.: 1420999-92-3
M. Wt: 348.4 g/mol
InChI Key: QDDOYQBMBDAZDC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a tert-butyl group, a benzo[d][1,3]dioxole moiety, and a carboxylate group. Its unique structure makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine core. One common synthetic route includes the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-methylpiperazine under controlled conditions to form the intermediate piperazine derivative. This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: : The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: can be compared with other similar compounds, such as benzo[d][1,3]dioxole derivatives and piperazine-based compounds . These compounds share structural similarities but may differ in their functional groups and substituents, leading to variations in their properties and applications.

List of Similar Compounds

  • Benzo[d][1,3]dioxole derivatives

  • Piperazine-based compounds

  • Tert-butyl esters

  • Carboxylate derivatives

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

tert-butyl 4-(1,3-benzodioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12-10-19(7-8-20(12)17(22)25-18(2,3)4)16(21)13-5-6-14-15(9-13)24-11-23-14/h5-6,9,12H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDOYQBMBDAZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116403
Record name 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420999-92-3
Record name 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420999-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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